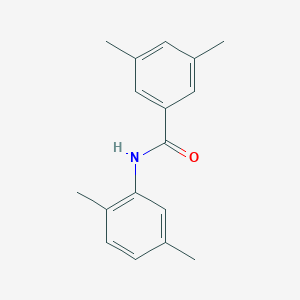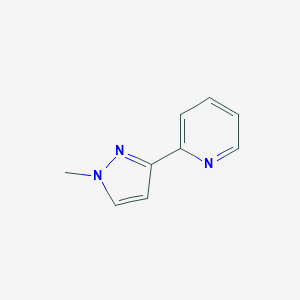
Butyric acid, p-chlorophenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyric acid, p-chlorophenyl ester, also known as 4-chlorophenyl butyrate, is a chemical compound that is widely used in scientific research. It is a colorless to pale yellow liquid that has a faint odor. This compound is synthesized by the esterification of butyric acid with p-chlorophenol. Butyric acid, p-chlorophenyl ester has a variety of applications in scientific research, including as a substrate for enzymes and as a tool for studying biological processes.
Wirkmechanismus
The mechanism of action of butyric acid, p-chlorophenyl ester is not well understood. However, it is believed to act as a substrate for enzymes that catalyze the hydrolysis of esters. It is also believed to affect gene expression by inhibiting histone deacetylases.
Biochemical and Physiological Effects:
Butyric acid, p-chlorophenyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of genes involved in fatty acid metabolism. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, it has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using butyric acid, p-chlorophenyl ester in lab experiments is that it is relatively inexpensive and easy to obtain. It is also stable and has a long shelf life. However, one limitation of using this compound is that it can be toxic at high concentrations. It can also be difficult to work with, as it has a strong odor.
Zukünftige Richtungen
There are many potential future directions for research involving butyric acid, p-chlorophenyl ester. One area of research could focus on its effects on gene expression in cancer cells. Another area of research could focus on its effects on the gut microbiome. Additionally, research could be done to develop new methods for synthesizing this compound, or to modify its structure to improve its properties.
Synthesemethoden
Butyric acid, p-chlorophenyl ester is synthesized by the esterification of butyric acid with p-chlorophenol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The reaction produces butyric acid, p-chlorophenyl ester and water. The product is then purified by distillation.
Wissenschaftliche Forschungsanwendungen
Butyric acid, p-chlorophenyl ester is widely used in scientific research as a substrate for enzymes. It is also used as a tool for studying biological processes. For example, it can be used to study the metabolism of fatty acids in cells. It can also be used to study the effects of butyrate on gene expression.
Eigenschaften
CAS-Nummer |
7476-81-5 |
|---|---|
Produktname |
Butyric acid, p-chlorophenyl ester |
Molekularformel |
C10H11ClO2 |
Molekulargewicht |
198.64 g/mol |
IUPAC-Name |
(4-chlorophenyl) butanoate |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3 |
InChI-Schlüssel |
CLXDRKZHOMSWBH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CCCC(=O)OC1=CC=C(C=C1)Cl |
Andere CAS-Nummern |
7476-81-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)
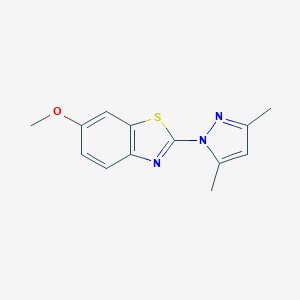

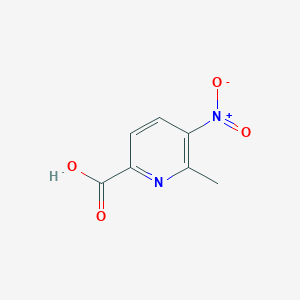



![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)
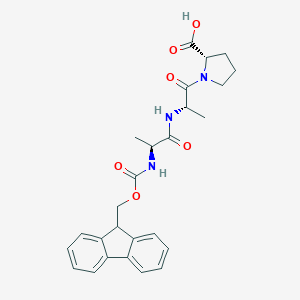
![3-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184364.png)
